4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHGQAJWDAKLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve solvents like methanol or ethanol and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibit anticonvulsant properties. In studies involving animal models, compounds related to this structure were shown to effectively reduce seizure activity. For instance, a related compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .
Anticancer Properties
The compound has been investigated for its anticancer potential. Novel analogs have been synthesized and tested against various cancer cell lines. One study reported that thiazole-pyridine hybrids derived from this compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 and HepG2, showing IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Fused pyridine-based heterocycles, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as potent antimicrobial agents. These compounds demonstrate efficacy against a range of bacterial and fungal pathogens, making them candidates for the development of new antibiotics .
Antihypertensive Effects
Patents have been filed detailing the antihypertensive activity of certain derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. These compounds may act by modulating vascular tone and influencing cardiovascular function through their interaction with specific receptors in the body .
Case Study 1: Anticonvulsant Efficacy
In a controlled study examining the anticonvulsant effects of various imidazopyridine derivatives, one compound showed a substantial protective index against seizures induced by pentylenetetrazole (PTZ). The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .
Case Study 2: Cancer Cell Line Testing
A series of thiazole-pyridine derivatives were synthesized from the base structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and tested on multiple cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly enhanced anticancer activity. Notably, one derivative achieved an IC50 value of 5.71 µM against breast cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, which are involved in various cellular processes . The compound’s binding to these targets can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Variations and Physicochemical Properties
The compound’s structural analogues differ in substituents, salt forms, and hydration states, which influence their physicochemical and biological profiles. Below is a detailed comparison:
Table 1: Comparison of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Target Compound (Dihydrochloride Hydrate) | C₆H₁₃Cl₂N₃O | 214.09 | 5549-58-6 | Dihydrochloride salt, hydrate form |
| Dihydrochloride (Non-Hydrate) | C₆H₉N₃·2HCl | 196.08 | 62002-31-7 | Dihydrochloride salt, anhydrous |
| Hydrochloride | C₆H₁₀ClN₃ | 159.62 | 62002-31-7 | Monohydrochloride salt |
| Methyl Ester Dihydrochloride Hydrate | C₈H₁₅Cl₂N₃O₃ | 272.13 | 82523-06-6 | Methyl ester at C6, dihydrochloride, hydrate |
| 5-Methyl Dihydrochloride | C₇H₁₃Cl₂N₃ | 222.11 | 92223-95-5 | Methyl substitution at position 5 |
| 3-Phenylmethyl Carboxylic Acid Dihydrochloride | C₁₄H₁₇Cl₂N₃O₂ | 330.21 | - | Phenylmethyl and carboxylic acid groups |
Impact of Functional Groups and Substitutions
Salt Forms: The dihydrochloride hydrate exhibits higher solubility in aqueous media compared to the anhydrous dihydrochloride (196.08 g/mol) and monohydrochloride (159.62 g/mol) forms. Hydration further stabilizes the crystal lattice, reducing hygroscopicity . The monohydrochloride (CAS: 62002-31-7) is less polar, making it more suitable for organic synthesis .
Ester Derivatives: The methyl ester derivative (C₈H₁₅Cl₂N₃O₃, 272.13 g/mol) introduces a carboxylate group, which can act as a prodrug moiety.
Alkyl Substitutions :
- 5-Methyl substitution (CAS: 92223-95-5) reduces similarity (0.86 vs. 0.89 for dihydrochloride) but may improve metabolic stability by sterically shielding reactive sites .
- The 3-phenylmethyl-carboxylic acid derivative (C₁₄H₁₇Cl₂N₃O₂, 330.21 g/mol) introduces bulkier aromatic groups, which could modulate receptor binding affinity in GPCR-targeted therapies .
Biological Activity
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉N₃·2HCl
- Molecular Weight : 196.079 g/mol
- CAS Number : 62002-31-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiproliferative Activity : The compound has shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example:
- Antiviral Activity : Some derivatives have demonstrated moderate antiviral activity against respiratory syncytial virus (RSV), suggesting potential applications in antiviral therapies .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Antiproliferative Effects : A recent publication evaluated a series of substituted imidazo[4,5-b]pyridine derivatives for their antiproliferative effects across a panel of cancer cell lines. The study found that certain modifications significantly enhanced activity compared to the parent compound .
- Enzyme Inhibition Study : Another study focused on the enzyme inhibition properties of tetrahydroimidazopyridine derivatives against specific targets like PgQC (a cancer-related enzyme). The introduction of lipophilic groups was found to improve inhibitory potency by up to 60 times compared to less substituted analogs .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | LN-229 (Glioblastoma) | 0.4 |
| Compound B | HCT-116 (Colorectal) | 1.8 |
| Compound C | NCI-H460 (Lung) | 3.2 |
| Compound D | K-562 (Chronic Myeloid) | 2.1 |
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | Inhibition Factor |
|---|---|---|
| Derivative A | PgQC | ×60 |
| Derivative B | PgQC | ×30 |
| Derivative C | PgQC | ×15 |
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how are reaction conditions tailored to improve yield?
The compound is synthesized via cyclocondensation of dimethoxymethane with 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride in a hydrochloric acid solution under reflux. Key parameters include maintaining a 0.01 M HCl concentration and refluxing overnight, achieving yields up to 79.5% . Optimization involves adjusting solvent ratios and reaction duration to minimize side products.
Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for resolving anomeric configurations (e.g., coupling constants ) and verifying substitution sites. Ultraviolet (UV) spectroscopy complements structural analysis by comparing λmax and extinction coefficients with reference compounds. For example, UV data (pH 1: 296 nm, pH 11: 279 nm) and -NMR shifts (e.g., δ 6.86 for anomeric protons) confirm glycosylation patterns .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffered solutions (pH 1–11) at 25–60°C, followed by HPLC analysis to monitor degradation products. Methanolic sodium methoxide or hydrogen sulfide can be used to probe reactivity, revealing susceptibility to nucleophilic substitution at the imidazole ring .
Q. What are the primary pharmacological targets of imidazo[4,5-c]pyridine derivatives?
Derivatives of this scaffold act as Janus kinase (JAK) inhibitors (e.g., EP3712152) and modulate G-protein-coupled receptors (GPCRs), such as PD123177, which targets adenosine receptors. These applications stem from the compound’s ability to mimic purine antimetabolites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the design of kinase inhibitors based on this scaffold?
SAR studies focus on substitutions at positions 2 and 3 of the imidazo[4,5-c]pyridine core. For instance, introducing ethyl or methyl groups at position 2 improves CDK2 inhibition (IC50 < 100 nM), while bulkier substituents reduce off-target effects. Computational docking (e.g., using CYC202 as a template) validates binding poses in kinase active sites .
Q. What strategies resolve contradictions in analytical data during structural elucidation?
Ambiguities in NMR or UV data (e.g., overlapping proton signals) are resolved via derivatization. For example, methoxyisopropyl protection of hydroxyl groups simplifies -NMR interpretation, while Raney nickel-mediated dethiation confirms sulfur substitution sites .
Q. How are computational methods integrated to predict binding modes with therapeutic targets?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations assess interactions with targets like CDK2. Scaffold-hopping strategies, guided by pharmacophore modeling, optimize substituent placement for hydrogen bonding (e.g., with Asp86) and hydrophobic packing .
Q. What advanced purification techniques address challenges in isolating minor synthetic byproducts?
High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) separates isomers. For example, 4-chloro-1-ribofuranosyl and 4-chloro-3-ribofuranosyl derivatives are resolved at 254 nm, with retention times differing by ≥2 minutes .
Q. How do isotopic labeling studies (e.g., 13C^{13}C13C, 15N^{15}N15N) clarify metabolic pathways of derivatives?
-labeled analogs track metabolic stability in hepatocyte assays, revealing hepatic clearance via cytochrome P450 3A4. -labeling identifies deamination hotspots in the imidazole ring, guiding prodrug design .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
- Always cross-validate structural assignments using orthogonal techniques (NMR, UV, X-ray).
- For advanced SAR, prioritize substitutions that balance lipophilicity (LogP ~3) and solubility (>50 µM in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
